5-(4-Tert-butylphenyl)cyclohexane-1,3-dione
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Overview
Description
5-(4-Tert-butylphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C16H20O2 It is characterized by a cyclohexane ring substituted with a 4-tert-butylphenyl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-tert-butylbenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.
Michael Addition: The α,β-unsaturated ketone then undergoes a Michael addition with another molecule of cyclohexanone, leading to the formation of the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Nitro, sulfo, or halo derivatives of the phenyl ring.
Scientific Research Applications
5-(4-Tert-butylphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenylcyclohexane-1,3-dione: Lacks the tert-butyl group, resulting in different chemical and biological properties.
5-(4-Methylphenyl)cyclohexane-1,3-dione: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.
5-(4-Ethylphenyl)cyclohexane-1,3-dione:
Uniqueness
The presence of the tert-butyl group in 5-(4-Tert-butylphenyl)cyclohexane-1,3-dione imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17)10-15(18)9-12/h4-7,12H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBCYMOHKDQMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=O)CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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